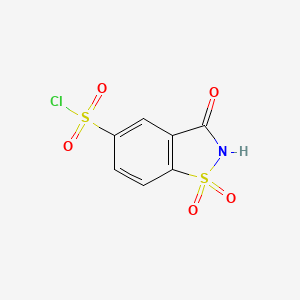

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride

Description

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride is a sulfonylated heterocyclic compound characterized by a benzothiazole core fused with three oxygen atoms (trioxo group) and a reactive sulfonyl chloride moiety at the 5-position. This structure confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5S2/c8-15(11,12)4-1-2-6-5(3-4)7(10)9-16(6,13)14/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMOQWHXWQHRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminobenzenesulfonyl chloride+Phosgene→1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.

Hydrolysis Product: The hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid.

Scientific Research Applications

Chemistry

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride serves as a reagent in organic synthesis. Its sulfonyl chloride group enables it to participate in substitution reactions with nucleophiles such as amines and alcohols. This property is particularly useful for synthesizing sulfonamide and sulfonate derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with nucleophiles to form sulfonamide derivatives |

| Hydrolysis | Converts to corresponding sulfonic acid |

| Oxidation/Reduction | Participates in redox reactions |

Biological Research

The compound has attracted attention for its potential biological activities. Studies indicate that it may possess antimicrobial and anticancer properties. Its mechanism of action involves the interaction with cellular proteins and enzymes .

Case Study: Anticancer Activity

Recent investigations into benzothiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the anticancer activity of structurally related compounds.

Table 2: Anticancer Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 7e | SKRB-3 | 1.2 |

| Compound 7e | SW620 | 4.3 |

| Compound 7e | A549 | 44 |

| Compound 7e | HepG2 | 48 |

These results suggest that modifications to the benzothiazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Medical Applications

Research is ongoing to explore its use in drug development. The compound may serve as a building block for pharmaceuticals targeting various diseases due to its unique structural properties and biological activities .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its reactivity allows it to be incorporated into complex chemical formulations used in various manufacturing processes .

Mechanism of Action

The mechanism of action of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Benzothiazole and Benzothiazepine Derivatives

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl Chloride

- Core Structure : Benzothiazole with trioxo modification.

- Functional Groups : Sulfonyl chloride (–SO₂Cl), enhancing reactivity toward nucleophiles (e.g., amines, alcohols).

- Applications : Likely used as a sulfonylation reagent in drug synthesis or polymer modification.

Benzothiazepin Derivatives (e.g., (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones)

Key Comparison :

- The benzothiazole derivative exhibits higher electrophilicity due to the sulfonyl chloride group, whereas benzothiazepines prioritize hydrogen-bonding interactions via hydroxyl/methoxy groups.

- Benzothiazepines are more commonly tailored for biological activity, while the target compound serves as a synthetic intermediate.

This compound

- Reactivity : Expected to undergo nucleophilic substitution (e.g., with amines to form sulfonamides).

- Hazards : Likely corrosive due to the –SO₂Cl group; exact safety data (GHS classification) is unavailable.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Structure : Aromatic acyl chloride with Cl and CF₃ substituents.

- Reactivity : Acylates nucleophiles (e.g., alcohols, amines) but less electrophilic than sulfonyl chlorides.

- Hazards: No specific GHS data available, but acyl chlorides generally pose inhalation and skin corrosion risks .

Key Comparison :

- Sulfonyl chlorides (target compound) are more reactive toward amines, while acyl chlorides prioritize ester/amide formation.

- Both classes require careful handling, but hazard profiles for the target compound remain undocumented.

This compound

- Purity: No explicit data, but related compounds in (e.g., N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate) are listed at 95% purity, suggesting similar industrial standards .

Benzothiazepin Derivatives

- Synthesis: Condensation of 2-aminobenzenethiols with glycidate esters under inert conditions, followed by functionalization (e.g., methylation, chloroacetylation) .

Key Comparison :

- Benzothiazepines require multi-step functionalization, whereas the target compound’s synthesis likely focuses on introducing the sulfonyl chloride group early.

Notes and Limitations

- Direct comparative data (e.g., kinetic studies, toxicity) for the target compound is scarce in the provided evidence. Conclusions are inferred from structural and functional analogs.

- Safety protocols for handling sulfonyl chlorides should align with general practices for corrosive reagents until specific GHS data is available.

Biological Activity

1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride (CAS No. 1803601-02-6) is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN OS

- Molecular Weight : 281.69 g/mol

- CAS Number : 1803601-02-6

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides under controlled conditions. This process allows for the introduction of various substituents that can modulate its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds structurally related to 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole have shown significant cytotoxic effects against various human cancer cell lines.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 7e | SKRB-3 | 1.2 |

| Compound 7e | SW620 | 4.3 |

| Compound 7e | A549 | 44 |

| Compound 7e | HepG2 | 48 |

The aforementioned studies indicate that derivatives similar to 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antifungal Activity

The antifungal potential of benzothiazole derivatives has also been explored. Compounds related to this class have demonstrated varying degrees of antifungal activity against pathogens such as Fusarium solani and Botrytis cinerea.

Table 2: Antifungal Activity of Benzothiazole Derivatives

| Compound | Pathogen | IC50 (μg/mL) |

|---|---|---|

| Compound 5h | F. solani | 4.34 |

| Compound 5a | B. cinerea | 19.92 |

These findings suggest that structural modifications can enhance antifungal properties significantly .

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with specific cellular targets:

- Apoptosis Induction : Many studies have shown that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Inhibition of Enzymatic Activity : Some derivatives have been found to inhibit key enzymes involved in cancer progression and fungal metabolism.

Case Studies

A notable case study involved the evaluation of a series of benzothiazole derivatives for their anticancer activities against multiple human cancer cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Another study focused on the antifungal properties of these compounds against Fusarium species and demonstrated that some derivatives were up to nine times more potent than existing antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization and oxidative chlorination steps. For analogous sulfonyl chlorides, Lawesson’s reagent has been used to mediate cyclization of precursors like ethyl 2-oxoacetate derivatives, followed by oxidative chlorination to introduce the sulfonyl chloride group . Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and reflux conditions in solvents like THF/Et3N mixtures are critical for achieving high yields in related heterocyclic systems . Key intermediates include benzothiazole sulfide derivatives, which are oxidized to the sulfonyl chloride.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the benzothiazole core and sulfonyl chloride substituent.

- IR Spectroscopy : Peaks near 1360–1180 cm (S=O asymmetric/symmetric stretching) and 750 cm (C-S stretching) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensures purity by matching calculated and observed C, H, N, S, and Cl percentages.

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. For example, in antitumor agent development, sulfonamide derivatives are synthesized by reacting the sulfonyl chloride with primary/secondary amines in anhydrous dichloromethane under inert atmospheres . Reaction efficiency depends on solvent polarity, temperature, and steric hindrance of nucleophiles.

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., hydrolysis or dimerization)?

- Methodological Answer :

- Catalyst Optimization : Use of Pd-based catalysts (e.g., Pd(PPh)) improves cyclization efficiency in benzothiazole formation .

- Reaction Conditions : Strict anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C) reduce hydrolysis of the sulfonyl chloride.

- Additives : Triethylamine or DMAP can scavenge HCl byproducts, shifting equilibrium toward product formation .

- Kinetic Monitoring : In-line FTIR or LC-MS tracks intermediate conversion to adjust reaction time dynamically.

Q. How can computational methods guide the design of derivatives for specific biological targets (e.g., anticancer agents)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities of sulfonamide derivatives to enzymes (e.g., carbonic anhydrase IX). For example, quinoxaline-linked 1,2,4-triazole sulfonamides show anti-proliferative activity via kinase inhibition .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with biological activity to prioritize synthetic targets.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding interactions .

Q. How should researchers address contradictory data in biological activity studies of derivatives?

- Methodological Answer :

- Control Experiments : Verify compound purity via HPLC and elemental analysis to rule out impurities causing variability .

- Cell Line Specificity : Screen derivatives across diverse cancer cell lines (e.g., NCI-60 panel) to identify tissue-selective activity .

- Mechanistic Studies : Use siRNA knockdown or enzymatic assays to confirm target engagement (e.g., apoptosis pathways vs. off-target effects).

- Meta-Analysis : Compare literature data using standardized metrics (e.g., IC normalized to positive controls) to resolve discrepancies .

Safety and Handling Considerations

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to the compound’s irritant properties. Avoid aqueous environments to prevent hydrolysis .

- Waste Disposal : Neutralize residual sulfonyl chloride with 10% NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.